Butanoic acid, 3-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
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Overview
Description
. It is a derivative of butanoic acid and is commonly used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester typically involves the esterification of butanoic acid with menthol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where butanoic acid and menthol are reacted in large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 3-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of butanoic acid, 3-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester involves its interaction with specific molecular targets and pathways. The ester can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Menthyl acetate: Another ester of menthol, used in similar applications.
Menthyl propionate: Similar structure but with a different acyl group.
Menthyl isovalerate: A closely related compound with similar properties.
Uniqueness
Butanoic acid, 3-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its unique structure allows for specific interactions in various applications, making it valuable in research and industry .
Properties
CAS No. |
108766-16-1 |
---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3-hydroxybutanoate |
InChI |
InChI=1S/C14H26O3/c1-9(2)12-6-5-10(3)7-13(12)17-14(16)8-11(4)15/h9-13,15H,5-8H2,1-4H3/t10-,11?,12+,13-/m1/s1 |
InChI Key |
XSJPRWBZLUYOOI-IBSWDFHHSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)CC(C)O)C(C)C |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CC(C)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CC(C)O)C(C)C |
density |
0.972-0.985 |
Key on ui other cas no. |
108766-16-1 |
physical_description |
Colourless liquid; Cool minty aroma |
solubility |
Slightly soluble in water; very soluble in corn oil, hexane, ether, chloroform and acetone Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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